

The Metabolism of D-2-Phosphoglyceric Acid: A Technical Guide

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Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

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This technical guide provides an in-depth examination of the enzymes responsible for the metabolism of **D-2-Phosphoglyceric acid** (2-PGA), a critical intermediate in the central metabolic pathway of glycolysis. This document details the catalytic mechanisms, kinetic properties, and regulatory features of these enzymes, offering comprehensive experimental protocols and pathway visualizations to support advanced research and therapeutic development.

Introduction: The Role of D-2-Phosphoglyceric Acid in Glycolysis

D-2-Phosphoglyceric acid is a key metabolite in the glycolytic pathway, the universal process for cellular energy extraction from glucose.^[1] It serves as the substrate in the ninth step of glycolysis, linking the initial energy investment phase with the final energy-releasing phase that produces pyruvate and ATP.^[2] The enzymes that catalyze the formation and conversion of 2-PGA are crucial for maintaining metabolic flux and cellular energy homeostasis. This guide focuses on the two primary enzymes directly involved in 2-PGA metabolism: Phosphoglycerate Mutase and Enolase.

Phosphoglycerate Mutase (PGM): The Isomerization of Phosphoglycerates

Phosphoglycerate Mutase (PGM) (EC 5.4.2.11) is the enzyme responsible for the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate.^[3] This reaction is a critical preceding step to the formation of a high-energy phosphate compound. PGM facilitates the intramolecular transfer of a phosphate group from the C-3 to the C-2 position of the glycerate backbone.^[3] While the reaction has a small positive Gibbs free energy and is readily reversible, it is essential for positioning the phosphate group correctly for the subsequent dehydration reaction.^[3]

Catalytic Mechanism

There are two main classes of PGM, distinguished by their requirement for a cofactor:

- Cofactor-dependent PGM (dPGM): Found in vertebrates and some invertebrates, fungi, and bacteria, this form requires 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor. The mechanism involves a phosphohistidine intermediate in the enzyme's active site. The enzyme first transfers its phosphate to the substrate (3-PG), forming a 2,3-BPG intermediate. It then accepts the other phosphate group from the intermediate to regenerate the phosphoenzyme and release the product (2-PG).^[3]
- Cofactor-independent PGM (iPGM): This class of PGM does not require 2,3-BPG and utilizes a phosphoserine intermediate for the intramolecular phosphate transfer.^[3]

Quantitative Data: Kinetic Parameters of Phosphoglycerate Mutase

The kinetic properties of PGM have been characterized in various organisms. The Michaelis-Menten constant (K_m) for its substrates indicates the affinity of the enzyme for these molecules.

Enzyme Source	Substrate/Cofactor	K _m (μM)	Conditions
Chicken Breast Muscle	Glycerate-2-P	14	pH 7.5, 25°C
Chicken Breast Muscle	Glycerate-3-P	~200	pH 7.5, 25°C
Chicken Breast Muscle	Glycerate-2,3-P ₂ (Cofactor)	0.069	pH 7.5, 25°C
General (various species)	Phosphoglycerate	100 - 200	Not specified
General (various species)	Phosphoglycerate	~1 (low ionic strength)	pH 5.9
General (various species)	Phosphoglycerate	~40 (with 400 mM KCl)	pH 5.9

Table 1: A summary of reported K_m values for Phosphoglycerate Mutase from different sources and under various conditions.[3][4]

Enolase (Phosphopyruvate Hydratase): The Dehydration of 2-PGA

Enolase (EC 4.2.1.11) is a metalloenzyme that catalyzes the ninth step of glycolysis: the reversible dehydration of D-2-phosphoglycerate to the high-energy compound phosphoenolpyruvate (PEP).[5] This reaction is a critical step as it creates a product (PEP) with a high phosphate transfer potential, which is essential for the subsequent ATP-generating step in glycolysis.[2] The reaction is an E1cB elimination involving a carbanion intermediate.[6]

Catalytic Mechanism and Cofactor Requirements

The catalytic activity of enolase is critically dependent on the presence of divalent metal cations.[5] The mechanism involves two such cations in the active site:

- A "Conformational" Cation: This ion binds to the enzyme and induces a conformational change that allows the substrate, 2-PGA, to bind.

- A "Catalytic" Cation: This second ion binds after the substrate is in place and activates the enzyme's catalytic machinery.

Magnesium (Mg^{2+}) is the most effective cofactor, leading to the highest enzyme activity.^[5] Other divalent cations such as Mn^{2+} , Zn^{2+} , and Co^{2+} can also activate the enzyme, though typically with less efficiency.^[2] The active site contains several key amino acid residues, including lysine and glutamate, that participate in the deprotonation and elimination of the hydroxyl group as a water molecule.^[2]

Quantitative Data: Kinetic Parameters of Enolase

The kinetic parameters for enolase vary between species and are influenced by factors such as temperature and cofactor concentration.

Enzyme Source	Substrate/Cofactor	Km (mM)	kcat (s ⁻¹)	Conditions
Chloroflexus aurantiacus	2-PGA	0.16	Not Reported	25°C
Chloroflexus aurantiacus	2-PGA	0.03	Not Reported	80°C
Chloroflexus aurantiacus	Mg^{2+}	2.5	Not Reported	25°C
Chloroflexus aurantiacus	Mg^{2+}	1.9	Not Reported	80°C
Unspecified	2-PGA	0.008	950	Not specified
Klebsiella pneumoniae	2-PGA	0.425	52.7	pH 7.8

Table 2: A summary of reported Km and kcat values for Enolase from different sources.^{[7][8]}

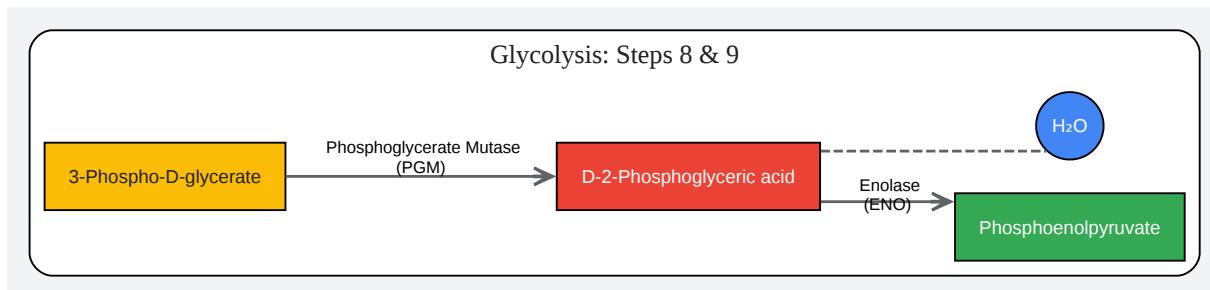
Regulation and Inhibition of Enolase

Enolase activity is subject to regulation by various molecules. Fluoride is a well-known inhibitor that forms a complex with magnesium and phosphate in the active site, acting as a competitor

to the substrate 2-PGA.[4] Additionally, a range of small-molecule inhibitors have been developed, some of which are being investigated for therapeutic applications in cancer and infectious diseases.[6] For instance, phosphonoacetohydroxamate is a potent inhibitor with structural similarity to the catalytic intermediate.[9]

Metabolic Pathway Visualization

The sequential action of Phosphoglycerate Mutase and Enolase is a core segment of the glycolytic pathway. The following diagram illustrates this relationship.



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Glycolysis steps 8 and 9.

Experimental Protocols: Enolase Activity Assay

Measuring enolase activity is fundamental to studying its function and inhibition. A common method is a coupled enzyme assay, which can be monitored spectrophotometrically.

Principle

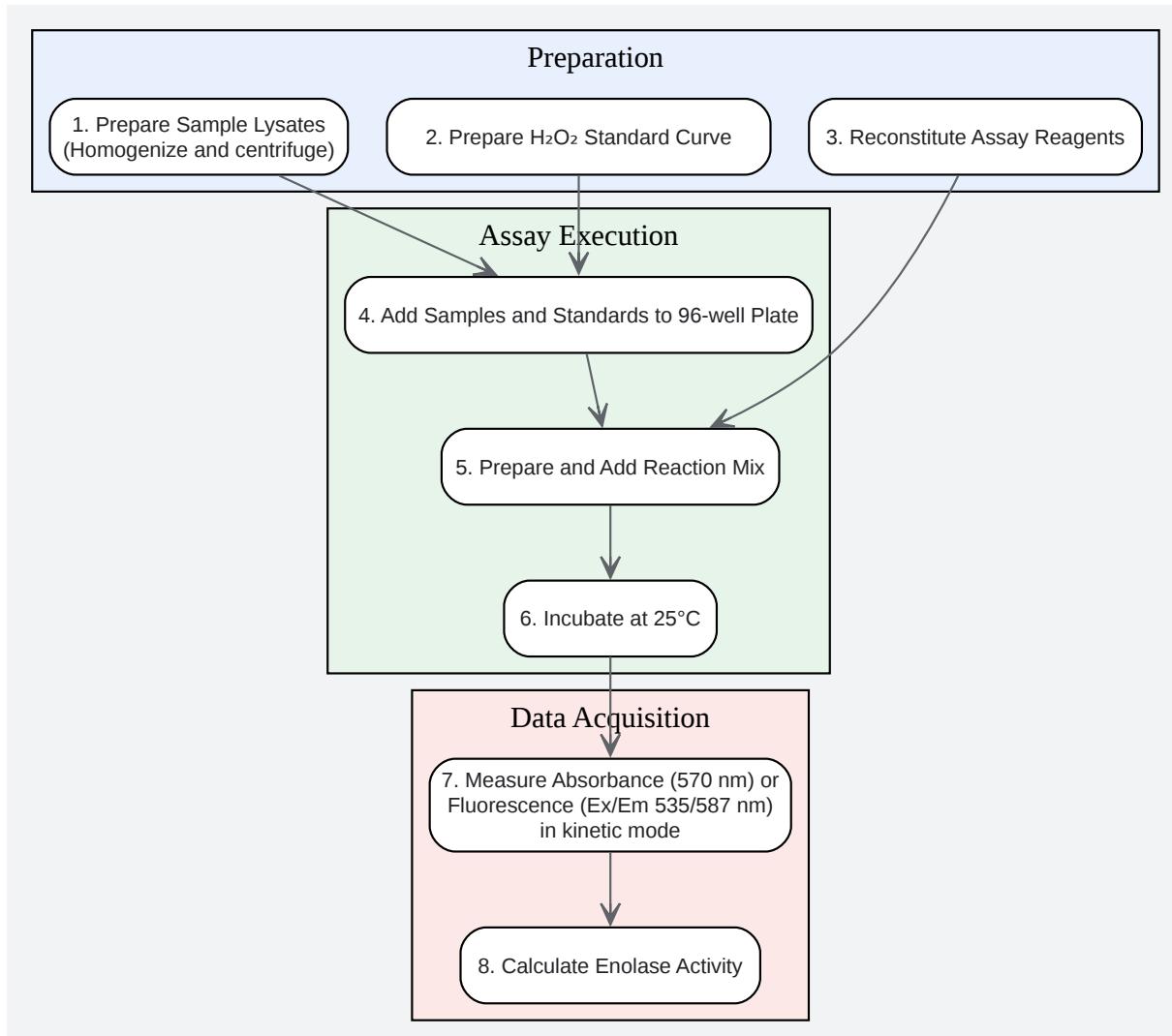
This assay measures enolase activity by coupling the production of phosphoenolpyruvate (PEP) to a series of reactions that result in a detectable colorimetric or fluorometric signal. In this coupled system, the PEP generated by enolase is used by pyruvate kinase to produce pyruvate, which is then used by pyruvate oxidase to generate hydrogen peroxide (H_2O_2). The

H_2O_2 then reacts with a probe in the presence of horseradish peroxidase to produce a colored or fluorescent product.[10] The rate of signal generation is directly proportional to the enolase activity in the sample.

Materials and Reagents

- 96-well flat-bottom microplate (black plates with clear bottoms for fluorescence)[10]
- Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm[10]
- Enolase Assay Buffer (e.g., 25 mM HEPES, pH 7.2)[10]
- Substrate: **D-2-Phosphoglyceric acid**[10]
- Coupling enzymes (e.g., Pyruvate Kinase, Pyruvate Oxidase)
- Peroxidase
- Detection Probe (e.g., Amplex Red or similar)[10]
- Cofactors (e.g., ADP, MgCl_2)
- H_2O_2 Standard for calibration curve[10]
- Sample lysates (e.g., from cells or tissues)
- Enolase Positive Control[10]

Experimental Workflow Diagram



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Enolase activity assay workflow.

Detailed Procedure

- Sample Preparation:
 - Homogenize tissue (~10 mg) or cells (~1 x 10⁶) in 100 µL of ice-cold Enolase Assay Buffer.[11]
 - Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material. [11]
 - Collect the supernatant (lysate) for the assay.
- Standard Curve Preparation:
 - Prepare a series of H₂O₂ standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a stock H₂O₂ solution with the assay buffer.[10]
 - Add the standards to separate wells of the 96-well plate. Adjust the final volume in each well to 50 µL with assay buffer.
- Assay Protocol:
 - Add 1-50 µL of sample lysate to the desired wells.[10]
 - For each sample, prepare a parallel well for a background control by omitting the enolase substrate from the reaction mix.[10]
 - Adjust the final volume of all sample and background control wells to 50 µL with Enolase Assay Buffer.[10]
 - Prepare a Reaction Mix containing the assay buffer, coupling enzymes, probe, and cofactors.
 - Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the enolase substrate.
 - Initiate the reaction by adding 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

- Immediately begin measuring the absorbance or fluorescence in a kinetic mode at 25°C for 20-60 minutes.[10]
- Data Analysis:
 - Subtract the background control readings from the sample readings.
 - Plot the H₂O₂ standard curve.
 - Calculate the rate of the reaction for each sample from the linear portion of the kinetic curve.
 - Determine the enolase activity in the sample by comparing the reaction rate to the standard curve. Activity is typically expressed in mU/mL or U/mg of protein, where one unit (U) of enolase is the amount of enzyme that generates 1.0 μmol of product per minute at 25°C.[10]

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